molecular formula C15H13N5O3S B11179402 1-{7-Methyl-2-[(4-nitrobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

1-{7-Methyl-2-[(4-nitrobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

Cat. No.: B11179402
M. Wt: 343.4 g/mol
InChI Key: JVVNHOVEWWEAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as a methyl group, a nitrophenyl group, and a sulfanyl group

Preparation Methods

The synthesis of 1-(7-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ETHAN-1-ONE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Mechanism of Action

The mechanism of action of 1-(7-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential cellular components, leading to cell death . As an anticancer agent, it may interfere with DNA replication or repair mechanisms, thereby inhibiting the proliferation of cancer cells.

Comparison with Similar Compounds

1-(7-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ETHAN-1-ONE can be compared with other similar compounds, such as:

    5-Methyl-7-hydroxy-1,3,4-triazindolizine: This compound shares a similar triazole-pyrimidine core but differs in the presence of a hydroxy group instead of a nitrophenyl group.

    1,3,4-Thiadiazole derivatives: These compounds also contain a heterocyclic ring system and exhibit similar antimicrobial and anticancer activities.

    Imidazole derivatives: These compounds have a different heterocyclic core but share similar chemical reactivity and biological activities.

Properties

Molecular Formula

C15H13N5O3S

Molecular Weight

343.4 g/mol

IUPAC Name

1-[7-methyl-2-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

InChI

InChI=1S/C15H13N5O3S/c1-9-13(10(2)21)7-16-14-17-15(18-19(9)14)24-8-11-3-5-12(6-4-11)20(22)23/h3-7H,8H2,1-2H3

InChI Key

JVVNHOVEWWEAJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)SCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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